molecular formula C12H9NO2S B4020662 8-(2-propyn-1-ylsulfonyl)quinoline

8-(2-propyn-1-ylsulfonyl)quinoline

Cat. No. B4020662
M. Wt: 231.27 g/mol
InChI Key: RONNLUAKCWTYSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, similar to 8-(2-propyn-1-ylsulfonyl)quinoline, involves various strategies including electrophilic cyclization and the use of propargyl sulfonium compounds for annulation reactions. For instance, a method involving the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene in the presence of electrophilic reagents or catalytic amounts of gold(III) chloride and silver triflate in tetrahydrofuran at high temperatures has been developed to synthesize substituted quinolines efficiently (Huo, Gridnev, & Yamamoto, 2010).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives reveals a diverse array of structural motifs, facilitated by the versatile chemistry of the quinoline scaffold. The structural characterization often employs techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For instance, 1,2-bis(8'-quinolinyl)ethyne, a compound related to our target structure, underwent an unexpected rearrangement during purification, leading to the isolation of a novel quinoline derivative, highlighting the complexity of quinoline chemistry (Bosch, Barnes, Stutelberg, & Eichler, 2012).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, including electrophilic cyclization, [3+2] annulation, and reactions with propargyl sulfonium compounds. These reactions are pivotal in generating structurally diverse quinolines with potential bioactivity. For example, the [3+2] annulation of prop-2-ynylsulfonium salt and N-ylides leads to the formation of pyrrolo[2,1-a]quinolines, demonstrating the synthetic versatility of quinoline precursors (Zheng et al., 2020).

properties

IUPAC Name

8-prop-2-ynylsulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c1-2-9-16(14,15)11-7-3-5-10-6-4-8-13-12(10)11/h1,3-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONNLUAKCWTYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS(=O)(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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